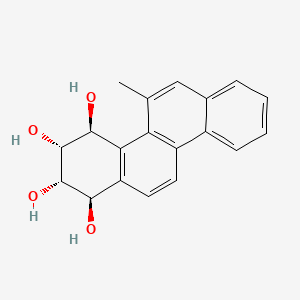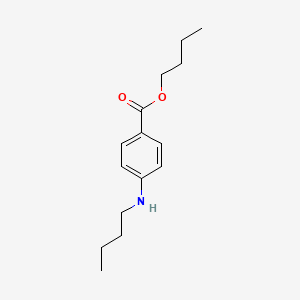
Butyl p-butylaminobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl p-butylaminobenzoate, also known as butamben, is a local anesthetic compound. It is an ester of 4-aminobenzoic acid and butanol. This compound is primarily used for its anesthetic properties, particularly in topical applications due to its low water solubility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl p-butylaminobenzoate can be synthesized through the esterification of 4-nitrobenzoic acid with 1-butanol, followed by a Bechamp reduction to yield the final product . Alternatively, 4-aminobenzoic acid can be directly esterified with butanol to produce this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves the esterification of 4-aminobenzoic acid with butanol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl p-butylaminobenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-aminobenzoic acid and butanol.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: 4-aminobenzoic acid and butanol.
Oxidation: Quinones or other oxidized derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Butyl p-butylaminobenzoate has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular processes and membrane interactions.
Medicine: Utilized as a local anesthetic in topical formulations for pain relief.
Industry: Employed in the formulation of topical anesthetic products and in research on drug delivery systems.
Mécanisme D'action
Butyl p-butylaminobenzoate exerts its anesthetic effects by inhibiting voltage-gated calcium channels in dorsal root ganglion neurons . This inhibition leads to a disturbance in channel kinetics, reducing electrical excitability and blocking impulse transmission. Additionally, it acts as an inhibitor of sodium channels and a delayed rectifier of potassium currents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzocaine: Another ester of 4-aminobenzoic acid, used as a local anesthetic.
Procaine: An ester of para-aminobenzoic acid, used as a local anesthetic in dental procedures.
Tetracaine: A more potent ester of para-aminobenzoic acid, used in spinal anesthesia.
Uniqueness
Butyl p-butylaminobenzoate is unique due to its low water solubility, making it suitable for topical applications where prolonged anesthetic effects are desired . Unlike other similar compounds, it is not commonly used in injectable forms due to its poor solubility in water .
Propriétés
Formule moléculaire |
C15H23NO2 |
|---|---|
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
butyl 4-(butylamino)benzoate |
InChI |
InChI=1S/C15H23NO2/c1-3-5-11-16-14-9-7-13(8-10-14)15(17)18-12-6-4-2/h7-10,16H,3-6,11-12H2,1-2H3 |
Clé InChI |
KRNUEIBLNHKQGZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=CC=C(C=C1)C(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13445165.png)
![(2S,3S,6S)-3,4,5-trihydroxy-6-[[(8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13445173.png)
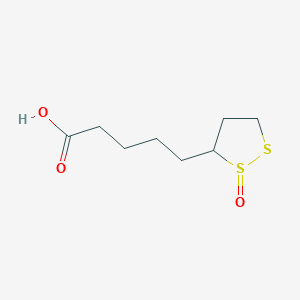
![(12aS)-12a,13-Dihydro-9-hydroxy-8-methoxy-6H-indolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B13445182.png)
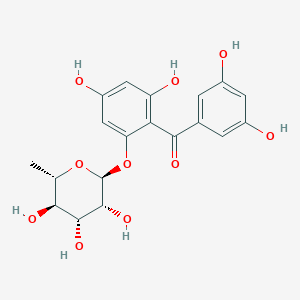
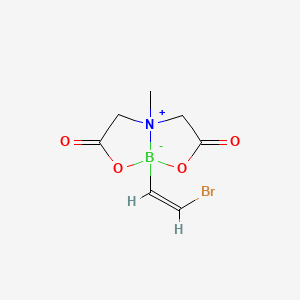
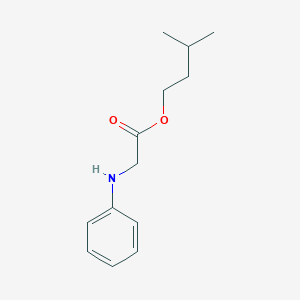
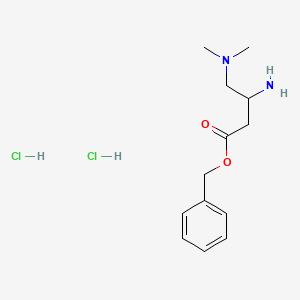
![3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide](/img/structure/B13445206.png)
![3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid](/img/structure/B13445216.png)

